REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[CH:11]=[CH:10][S:9][C:8]=2[CH:12]=1)(=[O:3])[CH3:2].C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:24](O)[CH2:25][OH:26].O>C1(C)C=CC=CC=1>[CH3:2][C:1]1([C:4]2[CH:5]=[CH:6][C:7]3[CH:11]=[CH:10][S:9][C:8]=3[CH:12]=2)[O:26][CH2:25][CH2:24][O:3]1
|
Name
|
|
Quantity
|
10.57 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=CC2=C(SC=C2)C1
|
Name
|
|
Quantity
|
1.65 g
|
Type
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reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was heated
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Type
|
EXTRACTION
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Details
|
Then extracted with 20% saturated NaHCO3 (150 ml) and H2O (2×150 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
After drying over Na2SO4
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from hexanes (50 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCCO1)C=1C=CC2=C(SC=C2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.66 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |